molecular formula C6H4ClNO2 B7767645 1-Chloro-2-nitrobenzene CAS No. 25167-93-5

1-Chloro-2-nitrobenzene

Cat. No.: B7767645
CAS No.: 25167-93-5
M. Wt: 157.55 g/mol
InChI Key: BFCFYVKQTRLZHA-UHFFFAOYSA-N
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Description

O-nitrochlorobenzene appears as yellow crystals with an aromatic odor. Sinks in water. (USCG, 1999)
1-chloro-2-nitrobenzene is a C-nitro compound that is nitrobenzene in which one of the ortho- hydrogens has been replaced by chlorine. It is a C-nitro compound and a member of monochlorobenzenes.

Mechanism of Action

Target of Action

1-Chloro-2-nitrobenzene, also known as o-Chloronitrobenzene or ONCB , is a nitro compound that primarily targets aromatic rings in organic compounds . The compound’s primary targets are the carbon atoms in the aromatic ring, where it can replace a hydrogen atom .

Mode of Action

The mode of action of this compound involves a process known as nucleophilic aromatic substitution . This reaction involves the replacement of one of the substituents in an aromatic ring by a nucleophile . The reaction begins with the attack of a nucleophile on one of the aromatic-ring carbons, forming a negatively charged intermediate known as a Meisenheimer complex . This complex then loses a halide anion, resulting in the substitution of the original substituent .

Biochemical Pathways

The biochemical pathways affected by this compound involve the degradation of aromatic compounds . The compound can be reduced to o-chloroaniline, a process that involves the removal of the nitro group and the addition of an amine group . This reaction is part of the broader biochemical pathways involved in the degradation of nitroaromatic compounds .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, a significant portion of the compound is excreted in the urine as glucuronides, sulfates, and mercapturic acids . A small amount is also excreted as free o-chloroaniline and free o-chloronitrobenzene . Only o-chloroaniline could be detected in the feces .

Result of Action

The result of the action of this compound at the molecular and cellular level is the transformation of the target aromatic compound. The substitution of a hydrogen atom in the aromatic ring by the nitro group of this compound alters the chemical structure and properties of the target compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is combustible and can form explosive mixtures with air on intense heating . It also gives off irritating or toxic fumes when burned . Moreover, the compound’s reactivity can be significantly increased by changes in reaction conditions and the structure of the aryl halide .

Properties

IUPAC Name

1-chloro-2-nitrobenzene
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InChI

InChI=1S/C6H4ClNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H
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InChI Key

BFCFYVKQTRLZHA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])Cl
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Molecular Formula

C6H4ClNO2
Record name O-NITROCHLOROBENZENE
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DSSTOX Substance ID

DTXSID0020280
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Molecular Weight

157.55 g/mol
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Physical Description

O-nitrochlorobenzene appears as yellow crystals with an aromatic odor. Sinks in water. (USCG, 1999), Yellow crystals with an aromatic odor; [CAMEO], YELLOW-TO-GREEN CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

475 °F at 760 mmHg (NTP, 1992), 245.5 °C, 246 °C
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Flash Point

261 °F (NTP, 1992), 127 °C, 124 °C c.c.
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Solubility

less than 0.1 mg/mL at 67.8 °F (NTP, 1992), Sol in alcohol, benzene, ether, VERY SOL IN ACETONE, PYRIDINE; SOL IN TOLUENE, METHANOL, CARBON TETRACHLORIDE, In water, 441 mg/L at 25 °C, Water solubility = 2800 uM (440 mg/l) at 20 °C, Solubility in water: none
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Density

1.368 at 71.6 °F (USCG, 1999) - Denser than water; will sink, 1.368 g/L at 242 °C, 1.4 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.03
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Vapor Density

5.44 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.4
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Vapor Pressure

0.4 mmHg at 77 °F (NTP, 1992), 0.01 [mmHg], 0.018 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.6
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Color/Form

Yellow crystals, Monoclinic needles

CAS No.

88-73-3, 25167-93-5
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Melting Point

90 to 91 °F (NTP, 1992), 32 °C, 33 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-2-nitrobenzene
Reactant of Route 2
1-Chloro-2-nitrobenzene
Reactant of Route 3
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Q & A

Q1: What is the molecular formula and weight of 1-Chloro-2-nitrobenzene?

A1: this compound is represented by the molecular formula C6H4ClNO2 and has a molecular weight of 157.56 g/mol. []

Q2: Are there any notable structural features of this compound?

A2: Yes, this compound molecules are linked by N—O⋯Cl halogen bonds in its crystal structure, forming chains that participate in aromatic π–π stacking. This arrangement leads to a relatively short O⋯Cl intermolecular distance of 3.09 Å. []

Q3: How do thermal vibrations influence the behavior of this compound near its melting point?

A3: Studies using rigid-body analysis suggest that torsional vibrations of the nitro group in this compound play a significant role in its transition to the liquid phase at its melting point. []

Q4: Why is this compound considered a useful substrate in nucleophilic aromatic substitution reactions?

A4: The presence of the electron-withdrawing nitro group, particularly in the ortho position, activates the molecule towards nucleophilic aromatic substitution (SNAr) reactions. This makes this compound a valuable building block in organic synthesis. [, ]

Q5: How does the position of the nitro group relative to the chlorine atom influence the rate of nucleophilic aromatic substitution?

A5: Studies have demonstrated that the rate of chlorine isotopic exchange with lithium chloride, a model for SNAr reactions, is significantly faster when a nitro group is present in the ortho position compared to the para position. The rate enhancement suggests that the ortho-nitro group facilitates the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism. []

Q6: Can zeolites catalyze reactions involving this compound?

A6: Yes, H-Faujasite zeolites, particularly those with higher aluminum content, demonstrate significant catalytic activity in the nitration of this compound with dinitrogen pentoxide. Interestingly, the zeolite catalyst influences the regioselectivity of the reaction, favoring nitration at the 4-position to produce 1-chloro-2,4-dinitrobenzene. [, ]

Q7: What is the proposed mechanism for the faujasite-catalyzed nitration of this compound?

A7: The proposed mechanism involves the replacement of protons in the faujasite framework, specifically those near aluminum sites, with nitronium ions (NO2+) generated from dinitrogen pentoxide. This creates activated sites within the zeolite that facilitate the transfer of nitronium ions to the aromatic ring of this compound, ultimately leading to nitration. []

Q8: Has this compound been used in Suzuki cross-coupling reactions?

A8: Yes, researchers have developed efficient Pd(PPh3)4-catalyzed Suzuki cross-coupling protocols employing this compound and phenylboronic acids. These reactions offer a valuable synthetic route to 2-nitrobiphenyls, important structural motifs in various organic compounds. [, ]

Q9: Can this compound be used to synthesize heterocyclic compounds?

A9: Absolutely! Reactions of this compound with appropriate nucleophiles, such as 1,3-dithiols or 2-(1H-pyrazol-5-yl)phenols, can yield dihydrobenzodithiepines and pyrazolo-fused dibenzo[b,f][1,4]oxazepines, respectively. These examples showcase the versatility of this compound in constructing diverse heterocyclic scaffolds. [, ]

Q10: What is the role of this compound in the synthesis of Quetiapine?

A10: this compound is a crucial starting material in a streamlined, one-pot synthesis of Dibenzo[b,f][1,4]thiazepin-11[10H]-one, a key intermediate in the production of Quetiapine, an atypical antipsychotic medication. This synthetic approach highlights the industrial relevance of this compound. []

Q11: Has this compound been investigated for its biological activity?

A11: While not a pharmaceutical itself, this compound serves as a model compound to understand how structural modifications influence the activity of glutathione S-transferases (GSTs), a family of detoxification enzymes. [, , ]

Q12: How does this compound interact with glutathione S-transferases (GSTs)?

A12: this compound acts as a substrate for GSTs, undergoing conjugation with glutathione (GSH), a tripeptide that plays a crucial role in cellular detoxification. This conjugation reaction, typically catalyzed by GSTs, detoxifies this compound, converting it into a less reactive and more readily excretable form. [, ]

Q13: Is there a correlation between the structure of this compound derivatives and their activity as GST substrates?

A13: Yes, studies employing a series of 4-substituted 1-chloro-2-nitrobenzenes revealed a strong correlation between the electronic properties of the para substituent and the kinetic parameters of the GST-catalyzed GSH conjugation reaction. Specifically, electron-withdrawing substituents at the para position were found to enhance the rate of conjugation, highlighting the influence of electronic effects on GST substrate specificity. [, ]

Q14: What insights into the catalytic mechanism of GSTs have been gained using this compound and its analogues?

A14: Kinetic studies utilizing this compound and alternative GSH analogs have provided compelling evidence for a random sequential kinetic mechanism for GSTs. These investigations suggest that both GSH and the electrophilic substrate can bind to the enzyme independently and in any order before the chemical reaction takes place. []

Q15: Beyond its role as a model compound, does this compound possess any inherent toxicity?

A15: Yes, this compound has been identified as a potential carcinogen based on animal studies. Long-term dietary administration of this compound to rats and mice resulted in tumor development in various tissues. [, ]

Q16: Has this compound been found to be mutagenic?

A16: While this compound itself displays minimal mutagenicity in standard Ames tests, it can act as a trace contaminant in commercially available 2,4-dinitrochlorobenzene (DNCB). The presence of this compound, even at low concentrations, can slightly enhance the overall mutagenic potential of DNCB. []

Q17: What analytical techniques are commonly employed for the detection and quantification of this compound?

A17: Gas chromatography coupled with mass spectrometry (GC-MS) stands out as a highly sensitive and selective technique for the analysis of this compound, particularly in complex matrices like environmental samples or pharmaceutical formulations. [, ]

Q18: What challenges are associated with the determination of this compound in environmental samples?

A18: Accurately quantifying this compound in environmental matrices often necessitates efficient extraction and preconcentration steps due to its typically low levels and the complexity of the sample matrix. []

Q19: Have there been efforts to develop more environmentally friendly approaches for utilizing this compound in chemical synthesis?

A19: Yes, researchers have explored the use of aqueous surfactant-free multiphase emulsions as alternative reaction media for reactions involving this compound, such as the Suzuki coupling reaction. These systems offer potential advantages in terms of sustainability, as they reduce the reliance on volatile organic solvents. []

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